QC Fingerprint: Specific Optical Rotation as an Enantiomer Identity Discriminator vs. (S)-Enantiomer
The (R)-enantiomer exhibits a specific optical rotation of [α]20/D +16° (neat), whereas the (S)-enantiomer (CAS 98190-85-3) shows [α]20/D −23° to −16° (c = 5, neat) . Both enantiomers are specified at ee: 99% by GLC, but the sign and magnitude of optical rotation provide the primary orthogonal identity test that prevents mix-ups in procurement and inventory management [1]. The neat-measurement protocol for the (R)-enantiomer enables rapid, non-destructive identity verification without requiring solution preparation.
| Evidence Dimension | Specific optical rotation [α]20/D (chiroptical identity) |
|---|---|
| Target Compound Data | [α]20/D +16° (neat); ee: 99% (GLC); assay: 97% |
| Comparator Or Baseline | (S)-(-)-3-bromo-2-methylpropionate (CAS 98190-85-3): [α]20/D −23° to −16° (c = 5, neat); ee: 99% (GLC); assay: 97% |
| Quantified Difference | Opposite sign of rotation; magnitude difference of ~0–7° depending on measurement conditions for (S)-enantiomer |
| Conditions | Neat liquid (R-enantiomer) vs. c = 5 in neat (S-enantiomer); GLC chiral stationary phase for ee determination |
Why This Matters
The specific rotation sign definitively distinguishes the (R)-enantiomer from the (S)-enantiomer during incoming QC, preventing the most costly procurement error: receiving the wrong enantiomer for a stereospecific synthesis.
- [1] Krackeler Scientific. (−)-Methyl (S)-3-bromo-2-methylpropionate, 97%. Optical activity: [α]20/D −23° to −16°, c = 5 neat; optical purity ee: 99% (GLC). View Source
